molecular formula C21H25N5O3 B2716923 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1003799-01-6

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2716923
CAS No.: 1003799-01-6
M. Wt: 395.463
InChI Key: BFLPJKDYYKGHKE-UHFFFAOYSA-N
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Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications

Antimitotic Agents and Biological Activity

Studies have identified derivatives related to N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide as potential antimitotic agents. These compounds exhibit activity in biological systems, with chiral isomers showing varying degrees of potency. Such compounds are synthesized and evaluated for their biological efficacy, including antimicrobial, antifungal, and potential anticancer activities (Temple & Rener, 1992; Rahmouni et al., 2016).

Heterocyclic Compound Synthesis

The compound has also been involved in the synthesis of novel heterocyclic compounds, demonstrating its utility in creating diverse molecular structures with potential therapeutic applications. These include the development of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, highlighting its role in the exploration of new pharmacologically active molecules (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities

The derivative's application extends to antimicrobial and antifungal research, where its modifications lead to the development of compounds that are tested for these specific activities. Such research underscores the compound's versatility and potential in contributing to the discovery of new antimicrobial and antifungal agents (Kumar & Joshi, 2009).

Organocatalysis in Green Chemistry

Research on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst presents an environmentally friendly method for creating pyrazolopyrimidinone derivatives. This approach not only expands the chemical toolkit for synthesizing heterocyclic compounds but also aligns with the principles of green chemistry by employing solvent-free conditions (Zolfigol et al., 2013).

X-ray Powder Diffraction Analysis

X-ray powder diffraction data for related compounds provide crucial information on their crystalline structures, which is essential for understanding their chemical behavior and interaction mechanisms. Such analytical techniques are fundamental in drug development processes, offering insights into the stability and formulation aspects of potential pharmaceutical compounds (Wang et al., 2017).

Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-5-17-14(3)22-21(24-20(17)28)26-18(12-13(2)25-26)23-19(27)11-8-15-6-9-16(29-4)10-7-15/h6-7,9-10,12H,5,8,11H2,1-4H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLPJKDYYKGHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.